

# Domiodol for Pediatric Bronchopulmonary Diseases: A Review of Preclinical and Clinical Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Domiodol**

Cat. No.: **B1211878**

[Get Quote](#)

For Research Use Only. Not for clinical use.

## Application Notes

**Domiodol** is an organic iodinated compound that has been investigated for its mucolytic and expectorant properties in the management of bronchopulmonary diseases. The following information summarizes the available preclinical and clinical data, with a focus on its application in pediatric populations. It is important to note that the primary clinical trial in children was conducted in the late 1980s, and there is a lack of recent research on this compound.

### Mechanism of Action

**Domiodol**'s primary mechanism of action is understood to be as a mucolytic and expectorant agent.<sup>[1][2]</sup> Preclinical studies suggest that it increases the secretion of respiratory tract fluid and enhances ciliary function, which aids in the clearance of mucus.<sup>[3][4]</sup> The compound has been shown to reduce the viscosity of sputum, a key factor in its therapeutic effect.<sup>[3][4]</sup> Some sources have proposed that **Domiodol** may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities; however, these mechanisms are not as well-documented in the context of its respiratory effects.<sup>[5]</sup>

### Pharmacokinetics

Following oral administration, **Domiodol** is absorbed and distributed to various tissues. Its metabolism is thought to occur primarily in the liver, with subsequent excretion of inactive metabolites via the kidneys.[\[5\]](#)

#### Clinical Efficacy in Children

A key study on the use of **Domiodol** in children with acute or acute-on-chronic bronchopulmonary diseases was a double-blind, placebo-controlled clinical trial.[\[6\]](#) This study demonstrated that **Domiodol** was effective in reducing symptoms such as cough and sputum viscosity.[\[6\]](#) Additionally, improvements in certain respiratory function parameters, specifically vital capacity and peak expiratory flow rate, were observed in the **Domiodol**-treated group compared to placebo.[\[6\]](#)

#### Safety Profile in Children

In the pediatric clinical trial, **Domiodol** was well-tolerated, with no reported clinical side effects.[\[6\]](#) Importantly, the study found no changes in thyroid hormone or thyroid-stimulating hormone levels, a relevant safety consideration for an iodine-containing compound.[\[6\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative findings from the pediatric clinical trial of **Domiodol**.

| Parameter                          | Domiodol Group            | Placebo Group             | p-value | Reference |
|------------------------------------|---------------------------|---------------------------|---------|-----------|
| <hr/>                              |                           |                           |         |           |
| Patient Population                 |                           |                           |         |           |
| Number of Patients                 | 15                        | 15                        | N/A     | [6]       |
| <hr/>                              |                           |                           |         |           |
| Mean Age (years)                   | 9.33 ± 2.57               | 9.33 ± 2.57               | N/A     | [6]       |
| <hr/>                              |                           |                           |         |           |
| Dosage Regimen                     |                           |                           |         |           |
| Dose                               | 0.5 mg/kg                 | N/A                       | N/A     | [6]       |
| Frequency                          | Three times daily         | N/A                       | N/A     | [6]       |
| Duration                           | 14 days                   | N/A                       | N/A     | [6]       |
| <hr/>                              |                           |                           |         |           |
| Symptom Improvement                |                           |                           |         |           |
| Cough                              | Significant reduction     | No significant change     | < 0.05  | [6]       |
| Sputum Viscosity                   | Significant reduction     | No significant change     | < 0.05  | [6]       |
| Difficulty in Sputum Expectoration | Significant reduction     | No significant change     | < 0.05  | [6]       |
| <hr/>                              |                           |                           |         |           |
| Spirometric Measures               |                           |                           |         |           |
| Vital Capacity                     | Improved                  | No significant change     | < 0.05  | [6]       |
| Peak Expiratory Flow Rate          | Improved                  | No significant change     | < 0.05  | [6]       |
| Forced Expiratory                  | No significant difference | No significant difference | N/A     | [6]       |

Volume in 1s  
(FEV1)

---

## Experimental Protocols

### Pediatric Clinical Trial Protocol (Summary)

This protocol is a summary based on the available information from the 1988 clinical trial.[\[6\]](#)

- Study Design: Double-blind, placebo-controlled, randomized clinical trial.
- Participants: 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute exacerbations of chronic bronchitis.
- Intervention:
  - Treatment Group (n=15): **Domiodol** administered orally at a dose of 0.5 mg/kg, three times a day for 14 days.
  - Control Group (n=15): Placebo administered orally on the same schedule.
- Assessments:
  - Subjective Symptoms: Cough, sputum viscosity, difficulty in raising sputum, and sputum characteristics were assessed semi-quantitatively at baseline and throughout the study period.
  - Respiratory Function: Spirometric measurements including vital capacity, peak expiratory flow rate, and FEV1 were performed.
  - Safety: Clinical side effects were monitored, and levels of thyroid hormone and thyroid-stimulating hormone were measured.
- Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the **Domiodol** and placebo groups.

### Preclinical Animal Study Protocol for Mucolytic Activity (Summary)

This protocol is a generalized summary based on pharmacological studies.[\[3\]](#)[\[4\]](#)

- Animal Model: Rabbits with subacute bronchitis induced by exposure to sulfur dioxide (SO<sub>2</sub>) gas.
- Objective: To evaluate the effect of **Domiodol** on sputum viscosity.
- Methodology:
  - Induce subacute bronchitis in rabbits through controlled, long-term exposure to SO<sub>2</sub> gas.
  - Collect sputum samples from the animals.
  - Administer **Domiodol** orally at varying doses (e.g., 50 and 100 mg/kg).
  - Collect post-treatment sputum samples.
  - Measure the viscosity of the sputum samples.
  - Analyze the correlation between the decrease in viscosity and the content of dry matter, protein, and polysaccharides in the sputum.
- Outcome Measures:
  - Percentage decrease in sputum viscosity.
  - Correlation of viscosity changes with sputum composition.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Domiodol**'s mucolytic and expectorant action.



[Click to download full resolution via product page](#)

Caption: Workflow of the pediatric clinical trial for **Domiodol**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Domiodol? [synapse.patsnap.com]
- 2. [Clinical and functional effects of domiodol and sobrerol in hypersecretory bronchopneumonias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and toxicological studies on domiodol, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Domiodol treatment for bronchopulmonary diseases in the paediatric age group: a double-blind controlled clinical trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Domiodol for Pediatric Bronchopulmonary Diseases: A Review of Preclinical and Clinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211878#domiodol-treatment-protocols-for-bronchopulmonary-diseases-in-children>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)